N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide
CAS No.: 941986-41-0
Cat. No.: VC6770987
Molecular Formula: C20H24N2O5S
Molecular Weight: 404.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941986-41-0 |
|---|---|
| Molecular Formula | C20H24N2O5S |
| Molecular Weight | 404.48 |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
| Standard InChI | InChI=1S/C20H24N2O5S/c1-26-18-8-7-15(13-19(18)27-2)9-10-21-20(23)16-5-3-6-17(14-16)22-11-4-12-28(22,24)25/h3,5-8,13-14H,4,9-12H2,1-2H3,(H,21,23) |
| Standard InChI Key | KDYCQJDWYGRSHN-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)OC |
Introduction
N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide is a complex organic compound with a molecular formula of C20H24N2O5S and a molecular weight of approximately 404.5 g/mol . This compound belongs to the class of benzamides, which are derivatives of benzoic acid and amines. The presence of the isothiazolidin-2-yl moiety suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Synthesis
The synthesis of N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide typically involves a multi-step process. While specific synthesis protocols for this compound are not extensively documented, general methods for similar benzamides often involve the reaction of an appropriate amine with a benzoyl chloride derivative in the presence of a base. The use of solvents like dichloromethane or dimethylformamide is common, and catalysts may be employed to enhance reaction efficiency.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are crucial for characterizing the structure and purity of N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide. These methods help confirm the compound's identity and assess its quality for use in scientific research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume